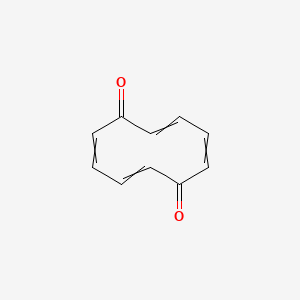![molecular formula C14H21NO2 B14601670 2-[(4-Hydroxyphenyl)methyl]-3,4-dimethylpiperidin-3-ol CAS No. 61068-91-5](/img/structure/B14601670.png)
2-[(4-Hydroxyphenyl)methyl]-3,4-dimethylpiperidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-Hydroxyphenyl)methyl]-3,4-dimethylpiperidin-3-ol is an organic compound that belongs to the class of piperidines This compound is characterized by the presence of a piperidine ring substituted with a hydroxyphenylmethyl group and two methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Hydroxyphenyl)methyl]-3,4-dimethylpiperidin-3-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-hydroxybenzyl chloride with 3,4-dimethylpiperidine in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane at a controlled temperature to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
2-[(4-Hydroxyphenyl)methyl]-3,4-dimethylpiperidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield 2-[(4-oxophenyl)methyl]-3,4-dimethylpiperidin-3-one.
Aplicaciones Científicas De Investigación
2-[(4-Hydroxyphenyl)methyl]-3,4-dimethylpiperidin-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-[(4-Hydroxyphenyl)methyl]-3,4-dimethylpiperidin-3-ol involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can interact with enzymes and receptors, modulating their activity. The piperidine ring provides structural stability and enhances the compound’s binding affinity to its targets.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[(4-Hydroxyphenyl)methyl]-3,4-dimethylpiperidine
- 2-[(4-Hydroxyphenyl)methyl]-3,4-dimethylpyrrolidine
- 2-[(4-Hydroxyphenyl)methyl]-3,4-dimethylmorpholine
Uniqueness
2-[(4-Hydroxyphenyl)methyl]-3,4-dimethylpiperidin-3-ol is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. Its hydroxyphenylmethyl group enhances its reactivity and potential for forming various derivatives, making it a valuable compound in research and industrial applications.
Propiedades
Número CAS |
61068-91-5 |
|---|---|
Fórmula molecular |
C14H21NO2 |
Peso molecular |
235.32 g/mol |
Nombre IUPAC |
2-[(4-hydroxyphenyl)methyl]-3,4-dimethylpiperidin-3-ol |
InChI |
InChI=1S/C14H21NO2/c1-10-7-8-15-13(14(10,2)17)9-11-3-5-12(16)6-4-11/h3-6,10,13,15-17H,7-9H2,1-2H3 |
Clave InChI |
UWHJCCFMSZBKEU-UHFFFAOYSA-N |
SMILES canónico |
CC1CCNC(C1(C)O)CC2=CC=C(C=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-([1,1'-Biphenyl]-4-yl)-4-methyl-3-phenylpyridine](/img/structure/B14601604.png)
![Dimethyl[bis(propanoyloxy)]stannane](/img/structure/B14601609.png)

![2-Bromo-4-[(butylamino)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14601616.png)
![Dimethyl [(4-methylphenyl)methylidene]propanedioate](/img/structure/B14601625.png)
![2,4,8,10-Tetraoxa-3,9-diphosphaspiro[5.5]undecane, 3,9-bis[3-bromo-2,2-bis(bromomethyl)propoxy]-, 3,9-dioxide](/img/structure/B14601652.png)

![2-[Chloro(difluoro)methyl]-7-(methylsulfanyl)-4,6-dinitro-1H-benzimidazole](/img/structure/B14601665.png)


